ProTide Prodrug Strategy Fails to Rescue d4U Anti-HIV Activity, in Contrast to ddU
The application of the phosphoramidate ProTide prodrug approach successfully converts the otherwise inactive nucleoside 2',3'-dideoxyuridine (ddU) into a moderately active anti-HIV-1 agent, yet the identical strategy fails to confer any anti-HIV activity to d4U [1][2]. Molecular modeling and enzymatic assays indicate that while d4U phosphoramidates undergo efficient first-step cleavage to release d4U monophosphate, a defective second and/or third phosphorylation step prevents accumulation of the active triphosphate metabolite [2].
| Evidence Dimension | Anti-HIV-1 activity following ProTide prodrug derivatization |
|---|---|
| Target Compound Data | No anti-HIV activity (EC50 > highest concentration tested) |
| Comparator Or Baseline | ddU ProTide derivatives: moderate anti-HIV-1 activity (specific EC50 values reported for aryl triester phosphoramidates) |
| Quantified Difference | Qualitative: ddU ProTide active; d4U ProTide inactive |
| Conditions | HIV-1 (wild-type) infected CEM cell cultures; anti-HIV-2 evaluation also performed |
Why This Matters
This establishes d4U as a critical negative-control scaffold for prodrug mechanism studies, where procurement of d4U versus ddU enables direct interrogation of the phosphorylation bottleneck.
- [1] Mehellou Y, Balzarini J, McGuigan C. Design, synthesis, and anti-HIV activity of 2',3'-didehydro-2',3'-dideoxyuridine (d4U), 2',3'-dideoxyuridine (ddU) phosphoramidate 'ProTide' derivatives. Bioorg Med Chem Lett. 2007;17(13):3666-9. View Source
- [2] Mehellou Y, Balzarini J, McGuigan C. An investigation into the anti-HIV activity of 2',3'-didehydro-2',3'-dideoxyuridine (d4U) and 2',3'-dideoxyuridine (ddU) phosphoramidate 'ProTide' derivatives. Org Biomol Chem. 2009;7(12):2548-53. View Source
